7-Propyl-8-oxoguanosine
7-Propyl-8-oxoguanosine
Brand Name:
Vulcanchem
CAS No.:
126092-77-1
VCID:
VC21217991
InChI:
InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1
SMILES:
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
Molecular Formula:
C13H19N5O6
Molecular Weight:
341.32 g/mol
7-Propyl-8-oxoguanosine
CAS No.: 126092-77-1
Cat. No.: VC21217991
Molecular Formula: C13H19N5O6
Molecular Weight: 341.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126092-77-1 |
|---|---|
| Molecular Formula | C13H19N5O6 |
| Molecular Weight | 341.32 g/mol |
| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione |
| Standard InChI | InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 |
| Standard InChI Key | PSAJQOYVXUWDJK-IOSLPCCCSA-N |
| Isomeric SMILES | CCCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | CCCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator